3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 1286725-19-6
VCID: VC4939259
InChI: InChI=1S/C14H14N4O3S/c1-8-11(9(2)21-18-8)3-4-12(19)15-14-17-16-13(20-14)10-5-6-22-7-10/h5-7H,3-4H2,1-2H3,(H,15,17,19)
SMILES: CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC=C3
Molecular Formula: C14H14N4O3S
Molecular Weight: 318.35

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide

CAS No.: 1286725-19-6

Cat. No.: VC4939259

Molecular Formula: C14H14N4O3S

Molecular Weight: 318.35

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide - 1286725-19-6

Specification

CAS No. 1286725-19-6
Molecular Formula C14H14N4O3S
Molecular Weight 318.35
IUPAC Name 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide
Standard InChI InChI=1S/C14H14N4O3S/c1-8-11(9(2)21-18-8)3-4-12(19)15-14-17-16-13(20-14)10-5-6-22-7-10/h5-7H,3-4H2,1-2H3,(H,15,17,19)
Standard InChI Key JXRHATWMNSTZNW-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct heterocyclic systems: a 3,5-dimethyl-1,2-oxazole ring, a 1,3,4-oxadiazole scaffold, and a thiophene unit. The oxazole ring (C3H5NO) is substituted with methyl groups at positions 3 and 5, while the oxadiazole (C2H2N2O) is functionalized with a thiophen-3-yl group. These are linked via a propanamide bridge (-CH2CH2C(O)NH-), creating a planar yet sterically congested framework.

Molecular Parameters

Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H14N4O3S
Molecular Weight318.35 g/mol
IUPAC Name3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide
SMILESCC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC=C3
InChI KeyJXRHATWMNSTZNW-UHFFFAOYSA-N

The presence of electron-rich thiophene (π-excessive) and electron-deficient oxadiazole (π-deficient) creates an inherent dipole moment, facilitating charge-transfer interactions.

Synthetic Methodologies

Multi-Step Synthesis

The compound is synthesized through a three-stage protocol:

  • Oxazole Formation: Condensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions yields 3,5-dimethyl-1,2-oxazole.

  • Oxadiazole Construction: Cyclization of thiophene-3-carboxylic acid hydrazide with cyanogen bromide forms the 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine intermediate.

  • Amide Coupling: Propanoyl chloride derivatives of the oxazole react with the oxadiazole amine via Schotten-Baumann conditions, using dichloromethane and triethylamine at 0–5°C.

Optimization Challenges

Key hurdles include minimizing side reactions during oxadiazole cyclization (e.g., over-nitration) and ensuring regioselective amide bond formation. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Materials Science Applications

Organic Electronics

The thiophene-oxadiazole system’s conjugated π-system enables applications in:

  • OLEDs: As an electron-transport layer due to high electron affinity (EA ≈ 3.1 eV).

  • Photovoltaics: Non-fullerene acceptors in organic solar cells, leveraging broad absorption spectra.

Sensor Development

The oxazole ring’s nitrogen sites may coordinate heavy metals (e.g., Hg²⁺, Pb²⁺), suggesting use in electrochemical sensors. Theoretical studies predict a detection limit <1 ppm for lead ions.

Future Research Directions

Priority Investigations

  • Anticancer Screening: Evaluate topoisomerase II inhibition in MCF-7 and A549 cell lines.

  • Polymer Composites: Incorporate into poly(3-hexylthiophene) for flexible electronics.

  • Metabolite Identification: LC-MS/MS studies to map oxidative pathways.

Synthetic Chemistry Goals

  • Develop enantioselective routes to access (R)- and (S)-configured propanamide variants.

  • Explore microwave-assisted synthesis to reduce reaction times from hours to minutes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator